molecular formula C10H10N2O3 B11896717 4,5-Dimethylquinazoline-2,6,7-triol

4,5-Dimethylquinazoline-2,6,7-triol

Cat. No.: B11896717
M. Wt: 206.20 g/mol
InChI Key: GTLTVFRYIBAKDG-UHFFFAOYSA-N
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Description

4,5-Dimethylquinazoline-2,6,7-triol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound

Preparation Methods

The synthesis of 4,5-Dimethylquinazoline-2,6,7-triol can be achieved through several methods. One common approach involves the reaction of 2-amino-4,5-dimethylbenzoic acid with formamide under acidic conditions to form the quinazoline ring. Subsequent hydroxylation reactions introduce the hydroxyl groups at positions 2, 6, and 7. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4,5-Dimethylquinazoline-2,6,7-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroquinazolines.

    Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, dihydroquinazolines, and substituted quinazolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Quinazoline derivatives, including 4,5-Dimethylquinazoline-2,6,7-triol, have been investigated for their anticancer, antibacterial, and antiviral properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Dimethylquinazoline-2,6,7-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

4,5-Dimethylquinazoline-2,6,7-triol can be compared with other quinazoline derivatives, such as:

    4,6,7-Trimethylquinazoline: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.

    2,4-Dimethylquinazoline: Has methyl groups at different positions, affecting its interaction with biological targets.

    4,5-Dimethylquinazoline-2,6-diol: Lacks one hydroxyl group, which may influence its solubility and reactivity

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6,7-dihydroxy-4,5-dimethyl-3H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O3/c1-4-8-5(2)11-10(15)12-6(8)3-7(13)9(4)14/h3,13-14H,1-2H3,(H,11,12,15)

InChI Key

GTLTVFRYIBAKDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC2=NC(=O)NC(=C12)C)O)O

Origin of Product

United States

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